2-[(5-Formyl-2-furyl)methoxy]benzamide
Overview
Description
2-[(5-Formyl-2-furyl)methoxy]benzamide is an organic compound with the molecular formula C13H11NO4. It is characterized by the presence of a benzamide group linked to a furan ring through a methoxy bridge, with a formyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Formyl-2-furyl)methoxy]benzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the formyl group: The formyl group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions, often using methanol or other methoxy-containing reagents.
Coupling with benzamide: The final step involves coupling the formylated furan with benzamide under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Formyl-2-furyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, solvent systems like ethanol or THF.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: 2-[(5-Carboxy-2-furyl)methoxy]benzamide.
Reduction: 2-[(5-Hydroxymethyl-2-furyl)methoxy]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-[(5-Formyl-2-furyl)methoxy]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[(5-Formyl-2-furyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Formyl-2-furyl)methoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-[(5-Formyl-2-furyl)methoxy]aniline: Similar structure but with an aniline group instead of a benzamide.
2-[(5-Formyl-2-furyl)methoxy]phenol: Similar structure but with a phenol group instead of a benzamide
Uniqueness
2-[(5-Formyl-2-furyl)methoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide moiety, coupled with the formylated furan ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(5-formylfuran-2-yl)methoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c14-13(16)11-3-1-2-4-12(11)17-8-10-6-5-9(7-15)18-10/h1-7H,8H2,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGQQPSEANEMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276210 | |
Record name | 2-[(5-Formyl-2-furanyl)methoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-31-2 | |
Record name | 2-[(5-Formyl-2-furanyl)methoxy]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Formyl-2-furanyl)methoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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